(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Description
Trimethoprim lactic acid is a compound that combines the antibacterial properties of trimethoprim with the solubility-enhancing properties of lactic acid. Trimethoprim is a well-known antifolate antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis . Lactic acid, on the other hand, is an organic acid that enhances the solubility and stability of trimethoprim, making it more effective in various applications.
Properties
Molecular Formula |
C17H24N4O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2S)-2-hydroxypropanoic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C3H6O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-2(4)3(5)6/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
InChI Key |
IIZVTUWSIKTFKO-WNQIDUERSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
Canonical SMILES |
CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trimethoprim lactic acid involves the reaction of trimethoprim with lactic acid under controlled conditions. The process typically includes:
- Dissolving trimethoprim in a suitable solvent.
- Adding lactic acid to the solution.
- Stirring the mixture at a specific temperature and pH to facilitate the reaction.
- Isolating the product through filtration or crystallization.
Industrial Production Methods: In industrial settings, the production of trimethoprim lactic acid may involve large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may include:
- Continuous stirring and temperature control.
- Use of catalysts to enhance the reaction rate.
- Purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethoprim lactic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted trimethoprim lactic acid compounds .
Scientific Research Applications
Trimethoprim lactic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying antifolate activity and developing new antibacterial agents.
Biology: Employed in studies involving bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Utilized in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Industry: Applied in the formulation of pharmaceutical products to enhance solubility and stability
Mechanism of Action
The mechanism of action of trimethoprim lactic acid involves the inhibition of dihydrofolate reductase, an enzyme that catalyzes the formation of tetrahydrofolic acid from dihydrofolic acid. By inhibiting this enzyme, trimethoprim lactic acid prevents the synthesis of bacterial DNA, leading to bacterial cell death. The molecular targets include the active site of dihydrofolate reductase, and the pathways involved are those related to folate metabolism and DNA synthesis .
Comparison with Similar Compounds
Pyrimethamine: Another antifolate that inhibits dihydrofolate reductase but is primarily used to treat parasitic infections.
Methotrexate: A folate antagonist used in cancer therapy and autoimmune diseases.
Sulfamethoxazole: Often combined with trimethoprim to enhance antibacterial activity.
Uniqueness: Trimethoprim lactic acid is unique due to its enhanced solubility and stability compared to trimethoprim alone. The addition of lactic acid not only improves its pharmacokinetic properties but also broadens its application in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
